6-[bis(2-chloroethyl)amino]-1H-indene-2-carboxylic acid
Description
Properties
CAS No. |
92195-06-7 |
|---|---|
Molecular Formula |
C14H15Cl2NO2 |
Molecular Weight |
300.2 g/mol |
IUPAC Name |
6-[bis(2-chloroethyl)amino]-1H-indene-2-carboxylic acid |
InChI |
InChI=1S/C14H15Cl2NO2/c15-3-5-17(6-4-16)13-2-1-10-7-12(14(18)19)8-11(10)9-13/h1-2,7,9H,3-6,8H2,(H,18,19) |
InChI Key |
CSGJFBXUFBTTQL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CC2=C1C=C(C=C2)N(CCCl)CCCl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Route 1: Direct Alkylation of 1H-Indene-2-carboxylic Acid
This method begins with 1H-indene-2-carboxylic acid (CAS 41712-14-5), which serves as the core scaffold. The bis(2-chloroethyl)amino group is introduced via a two-step alkylation process:
Step 1: Synthesis of 6-Amino-1H-indene-2-carboxylic Acid
1H-Indene-2-carboxylic acid undergoes nitration followed by reduction to yield 6-amino-1H-indene-2-carboxylic acid. Catalytic hydrogenation (H₂/Pd-C) or chemical reductants like Fe/HCl are employed.
Step 2: Bis(2-chloroethyl)amination
The amino group is alkylated using 1,2-dichloroethane in the presence of a base such as K₂CO₃ or Et₃N. Reaction conditions typically involve refluxing in a polar aprotic solvent (e.g., DMF, DMSO) for 12–24 hours.
| Parameter | Details |
|---|---|
| Yield | 45–60% (after purification) |
| Solvent | DMF |
| Temperature | 80–100°C |
| Base | Triethylamine |
| Key Intermediate | 6-Amino-1H-indene-2-carboxylic acid |
This route is limited by moderate yields due to competing side reactions, such as over-alkylation or decomposition of the indene ring under strong basic conditions.
Route 2: Grignard-Based Assembly of the Indene Core
A more complex approach involves constructing the indene skeleton from simpler precursors. This method, adapted from NSC 670224 analogs, utilizes organometallic reagents:
Step 1: Formation of Tertiary Alcohol Intermediate
A Grignard reagent (e.g., benzylmagnesium chloride) reacts with 4-tert-butylcyclohexanone to form a tertiary alcohol. The product is a diastereomeric mixture (cis and trans), separable via column chromatography.
Step 2: Allylation and Oxidative Functionalization
The tertiary alcohol is allylated using allyl bromide and KH/NaI, followed by osmylation (OsO₄/NMO) and oxidative cleavage (NaIO₄/SiO₂) to generate a primary alcohol. Subsequent mesylation (MsCl) and displacement with dimethylamine yield the bis(2-chloroethyl)amino group.
| Parameter | Details |
|---|---|
| Yield | 73% (tertiary alcohol), 75% (allylation) |
| Oxidation System | OsO₄/N-methylmorpholine N-oxide (NMO) |
| Displacement Agent | Dimethylamine (aqueous) |
This route offers better control over stereochemistry but requires stringent anhydrous conditions and costly catalysts (e.g., OsO₄).
Route 3: Patent-Based Synthesis Using Mesylation-Displacement
A patent by the European Patent Office (EP 3102195 B1) outlines a method focusing on mesylation and amine displacement:
Step 1: Mesylation of Primary Alcohol
A primary alcohol intermediate (e.g., 6-hydroxy-1H-indene-2-carboxylic acid) is treated with methanesulfonyl chloride (MsCl) in the presence of a base (e.g., Et₃N) to form the mesylate.
Step 2: Amine Displacement
The mesylate undergoes nucleophilic substitution with bis(2-chloroethyl)amine in a polar solvent (e.g., DMSO, DMF) at elevated temperatures (70–90°C).
| Parameter | Details |
|---|---|
| Yield | 68–72% |
| Solvent | DMSO |
| Temperature | 70°C |
| Reaction Time | 8–12 hours |
This method is advantageous for its simplicity and scalability but risks racemization at chiral centers.
Comparative Analysis of Synthetic Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Direct Alkylation | Simple, fewer steps | Moderate yields, side reactions | 45–60% |
| Grignard Assembly | Stereochemical control | High cost, complex purification | 50–75% |
| Mesylation-Displacement | Scalable, robust | Racemization risks | 65–72% |
Optimization Strategies and Recent Advances
Solvent and Catalyst Optimization
Recent studies highlight the use of copper acetate (Cu(OAc)₂) and polymethylhydrosiloxane (PMHS) in CO₂ fixation reactions to synthesize indene-carboxylic acid precursors. For example, coupling bromobenzene with CO₂ under these conditions achieves 93% yield:
This approach could streamline precursor synthesis for Route 1.
Chemical Reactions Analysis
Types of Reactions
6-[bis(2-chloroethyl)amino]-1H-indene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bis(2-chloroethyl)amino group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
6-[bis(2-chloroethyl)amino]-1H-indene-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic pathways.
Biology: Investigated for its effects on cellular processes and potential as a biochemical tool.
Medicine: Explored for its cytotoxic properties and potential use in chemotherapy for treating various cancers.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 6-[bis(2-chloroethyl)amino]-1H-indene-2-carboxylic acid involves its ability to alkylate DNA. The bis(2-chloroethyl)amino group forms covalent bonds with DNA bases, leading to cross-linking and disruption of DNA replication and transcription. This results in cell cycle arrest and apoptosis, making it effective as a chemotherapeutic agent .
Comparison with Similar Compounds
Table 1: Structural Comparison
Key Observations :
- The indene core distinguishes the target compound from bendamustine’s benzimidazole and BCNU’s nitrosourea backbone.
Mechanism of Action
- Alkylation: Like all nitrogen mustards, the bis(2-chloroethyl)amino group generates reactive chloroethyl intermediates that cross-link DNA guanine residues, inhibiting replication .
- Absence of Carbamoylation: Unlike BCNU and other nitrosoureas, the target compound lacks a nitrosourea group, eliminating carbamoylating activity.
- Solubility Effects : The carboxylic acid may improve systemic distribution but limit blood-brain barrier penetration compared to lipophilic BCNU, which is effective against intracerebral tumors .
Therapeutic and Toxicity Profiles
Table 2: Comparative Efficacy and Toxicity
Key Findings :
- The target compound’s lack of carbamoylating activity (unlike BCNU) may reduce protein-associated toxicities (e.g., nephrotoxicity) but could limit synergistic DNA repair inhibition .
- Cross-resistance with other alkylating agents is probable, as observed in plasmacytoma models resistant to nitrosoureas .
Pharmacokinetic Considerations
- cyclophosphamide) .
- Stability : Without a nitrosourea group, the compound may exhibit greater chemical stability than BCNU, which decomposes rapidly in aqueous media .
- Distribution: Limited CNS penetration compared to BCNU due to lower lipophilicity, as lipoid solubility is critical for crossing the blood-brain barrier .
Biological Activity
6-[bis(2-chloroethyl)amino]-1H-indene-2-carboxylic acid is a synthetic compound classified as a nitrogen mustard, primarily recognized for its biological activity as an alkylating agent. This compound possesses a unique indene structure combined with a bis(2-chloroethyl)amine moiety, which contributes to its reactivity and potential therapeutic applications, particularly in oncology.
Chemical Structure and Properties
- Molecular Formula : C₁₄H₁₅Cl₂N₁O₂
- Molecular Weight : Approximately 285.18 g/mol
- Structure : The compound features a bicyclic indene structure fused with a carboxylic acid group and a bis(2-chloroethyl)amine group, which is essential for its biological activity.
The primary mechanism of action of this compound involves the formation of DNA cross-links. This occurs when the bis(2-chloroethyl)amine moiety reacts with nucleophilic sites on DNA, leading to:
- Disruption of DNA replication and transcription.
- Induction of apoptosis in rapidly dividing cells, making it particularly effective against cancer cells.
Biological Activity and Therapeutic Applications
This compound exhibits significant anticancer properties. Its ability to induce DNA damage is leveraged in the development of chemotherapeutic agents targeting various malignancies. Studies indicate that similar compounds can effectively inhibit tumor growth in various cancer models.
Related Compounds
The following table summarizes compounds that share structural features or biological activities with this compound:
| Compound Name | Structure Feature | Biological Activity |
|---|---|---|
| Chlorambucil | Bis(2-chloroethyl)amine | Anticancer agent, alkylating agent |
| Ifosfamide | Isocyanate derivative | Chemotherapeutic agent |
| Cyclophosphamide | Phosphoramide | Antineoplastic agent |
| Melphalan | Alkylating nitrogen mustard | Used for multiple myeloma treatment |
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of this compound:
- Synthesis Pathways : The synthesis typically involves multi-step organic reactions, where the carboxylic acid group can participate in esterification or amidation reactions, enhancing its chemical utility.
- In Vitro Studies : Research has demonstrated that this compound can form covalent bonds with nucleophilic sites on DNA, leading to cross-linking and subsequent apoptosis in cancer cells. Such interactions suggest potential side effects during therapeutic use, necessitating further investigation into its metabolic pathways.
- Comparative Analysis : In comparative studies with other alkylating agents, this compound has shown distinct reactivity patterns due to its unique structure, which may influence its efficacy and safety profile compared to traditional nitrogen mustards.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 6-[bis(2-chloroethyl)amino]-1H-indene-2-carboxylic acid, and how can reaction conditions be optimized?
- Methodology : Utilize alkylation of the indene core using bis(2-chloroethyl)amine under controlled pH (e.g., acetic acid/sodium acetate buffer) to avoid over-alkylation. Reaction monitoring via TLC or HPLC is critical, as seen in analogous indene-carboxylic acid syntheses .
- Optimization : Apply factorial design (e.g., varying temperature, solvent polarity, and stoichiometry) to maximize yield. Refer to quasi-experimental frameworks for iterative optimization .
Q. Which analytical techniques are most effective for structural characterization of this compound?
- Techniques :
- NMR : Confirm substitution patterns using ¹H/¹³C NMR, focusing on aromatic protons (δ 6.5–8.0 ppm) and chloroethyl group signals (δ 3.5–4.0 ppm).
- HPLC-MS : Assess purity and molecular ion peaks (e.g., [M+H]⁺) with protocols similar to coronatine analysis .
- FT-IR : Identify carboxylic acid (1700–1720 cm⁻¹) and amine (3300–3500 cm⁻¹) functionalities .
Q. What preliminary biological assays are suitable for evaluating its anti-inflammatory potential?
- Assays :
- In vitro COX-1/COX-2 inhibition : Compare activity to structurally related anti-inflammatory indene derivatives (e.g., Indanal) .
- Cytotoxicity screening : Use murine macrophage (RAW 264.7) or human fibroblast cell lines, with IC₅₀ calculations .
Advanced Research Questions
Q. How do steric and electronic effects of the bis(2-chloroethyl)amino group influence the compound’s reactivity and bioactivity?
- Analysis :
- Steric effects : The bulky chloroethyl groups may hinder nucleophilic attacks at the indene core, reducing metabolic degradation.
- Electronic effects : Electron-withdrawing Cl atoms enhance electrophilicity, potentially increasing binding affinity to enzymatic targets (e.g., COX-2) .
Q. How can contradictory data on cytotoxicity across studies be resolved?
- Resolution strategies :
- Standardize assay conditions : Control variables like cell passage number, serum concentration, and incubation time .
- Meta-analysis : Pool data from independent studies (e.g., using PRISMA guidelines) to identify outliers or confounding factors.
Q. What computational approaches predict the compound’s stability under physiological conditions?
- Methods :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
